molecular formula C13H13ClF3N3O4 B1663218 N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide CAS No. 610263-01-9

N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide

Cat. No. B1663218
CAS RN: 610263-01-9
M. Wt: 367.71 g/mol
InChI Key: RPFLJHUKWQKWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide, also known as CTAP, is a compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

1. Reactivity in Organic Synthesis

N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide demonstrates notable reactivity in organic synthesis. For instance, Fusi, Donati, and Ponticelli (2016) explored its reactivity with N-(2,4-dicyano-1,5-dimethyl-3-arylcyclopenta-2,4-dienyl)-2,2,2- trifluoroacetamides and N,N-dimethyl-4-nitrosoaniline, yielding compounds from Ehrlich-Sachs condensation, dihydrofuran derivatives, and fulvene derivatives under various conditions (Fusi, Donati, & Ponticelli, 2016).

2. Role in Synthesis of Novel Compounds

The compound is also significant in the synthesis of new substances with potential pharmacological applications. Likhosherstov et al. (2014) synthesized a series of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, which exhibited an original spectrum of antiarrhythmic activity, indicating the utility of this compound in developing new pharmacological agents (Likhosherstov et al., 2014).

3. Protection and Activation in Peptide Synthesis

Matsueda and Walter (2009) reported on the novel 3-nitro-2-pyridinesulfenyl (Npys) group, valuable for protecting and activating amino and hydroxyl groups in peptide synthesis. This group, introduced by treatment with 3-nitro-2-pyridinesulfenyl chloride, shows resistance to certain acids but is easily removable under specific conditions, highlighting its applicability in selective peptide bonding and synthesis (Matsueda & Walter, 2009).

4. Antibacterial Applications

Alharbi and Alshammari (2019) investigated fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines derived from this compound, which showed promising antibacterial activity against various bacterial strains. This research underscores the potential of N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide in developing new antibacterial agents (Alharbi & Alshammari, 2019).

5. Derivatization Technique in Analytical Chemistry

Kubwabo et al. (2009) employed a derivatization technique using N-methyl-bis-trifluoroacetamide (MBTFA) for the quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. This study showcases the use of trifluoroacetamide derivatives in enhancing analytical methods for environmental monitoring (Kubwabo et al., 2009).

6. Photoreactions in Solvents

Watanabe, Fukuyoshi, and Oda (2015) examined the photoreactions of flutamide, a compound structurally related to N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide, in different solvents. This research highlights the importance of studying photoreactions in pharmaceuticals, which can have implications for drug stability and efficacy (Watanabe, Fukuyoshi, & Oda, 2015).

properties

CAS RN

610263-01-9

Product Name

N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide

Molecular Formula

C13H13ClF3N3O4

Molecular Weight

367.71 g/mol

IUPAC Name

N-[3-(N-(2-chloroacetyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H13ClF3N3O4/c14-8-11(21)19(7-1-6-18-12(22)13(15,16)17)9-2-4-10(5-3-9)20(23)24/h2-5H,1,6-8H2,(H,18,22)

InChI Key

RPFLJHUKWQKWPO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(CCCNC(=O)C(F)(F)F)C(=O)CCl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N(CCCNC(=O)C(F)(F)F)C(=O)CCl)[N+](=O)[O-]

solubility

55.2 [ug/mL]

synonyms

N-{3-[(2-Chloro-acetyl)-(4-nitro-phenyl)-amino]-propyl}-2,2,2-trifluoro-acetamide

Origin of Product

United States

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